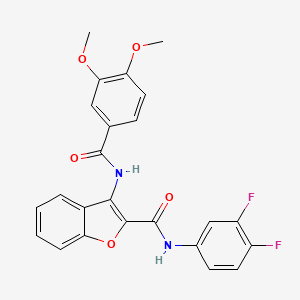![molecular formula C23H14F3N3O6 B6490365 3-(4-nitrobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide CAS No. 888458-27-3](/img/structure/B6490365.png)
3-(4-nitrobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Nitrobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide, commonly referred to as NBT-TFM-C, is a small molecule inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an essential enzyme for the synthesis of tetrahydrofolate (THF), the active form of folate, which is an essential nutrient for all organisms. NBT-TFM-C has been studied for its potential use in scientific research, drug development, and as a potential therapeutic agent.
Wirkmechanismus
NBT-TFM-C binds to the active site of 3-(4-nitrobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide, preventing the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate. This inhibits the synthesis of THF, leading to a depletion of THF in the cell. This leads to a decrease in the production of purines, pyrimidines, and other molecules that are essential for DNA synthesis and other cellular processes.
Biochemical and Physiological Effects
The inhibition of 3-(4-nitrobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide by NBT-TFM-C leads to a decrease in the production of THF, which in turn leads to a decrease in the production of purines, pyrimidines, and other molecules that are essential for DNA synthesis and other cellular processes. This can lead to a decrease in cell proliferation, DNA repair, and other cellular processes that are essential for normal cellular function.
Vorteile Und Einschränkungen Für Laborexperimente
The use of NBT-TFM-C in laboratory experiments has several advantages. It is a small molecule inhibitor of 3-(4-nitrobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide, allowing for precise control of THF levels in the cell. It is also a relatively inexpensive compound, making it a cost-effective choice for laboratory experiments. On the other hand, the use of this compound in laboratory experiments has some limitations. It is a relatively weak inhibitor of 3-(4-nitrobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide, so it may not be able to completely deplete THF levels in the cell. Additionally, it has not been tested in vivo, so its effects in a living organism are not fully understood.
Zukünftige Richtungen
Future research on NBT-TFM-C could focus on improving its potency as an inhibitor of 3-(4-nitrobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide, as well as testing its efficacy in vivo. Additionally, further research could be conducted to explore its potential use as a therapeutic agent. Finally, further research could be conducted to explore the biochemical and physiological effects of THF depletion in various biological systems.
Synthesemethoden
NBT-TFM-C can be synthesized by a multi-step process beginning with the condensation of 4-nitrobenzaldehyde and 2-amino-4-trifluoromethoxyphenol in an aqueous solution of sodium hydroxide. The resulting product is then reacted with benzofuran-2-carboxylic acid in the presence of a base to form NBT-TFM-C.
Wissenschaftliche Forschungsanwendungen
NBT-TFM-C has been used in scientific research as an inhibitor of 3-(4-nitrobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide, allowing researchers to study the effects of THF depletion in various biological systems. This compound has also been used to study the effects of folate deficiency in animal models, as well as to study the role of folate in cancer cells. NBT-TFM-C has also been used to study the effects of folate deficiency on embryonic development.
Eigenschaften
IUPAC Name |
3-[(4-nitrobenzoyl)amino]-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F3N3O6/c24-23(25,26)35-16-11-7-14(8-12-16)27-22(31)20-19(17-3-1-2-4-18(17)34-20)28-21(30)13-5-9-15(10-6-13)29(32)33/h1-12H,(H,27,31)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSDXEPVQKQIJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F3N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-nitrobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide](/img/structure/B6490286.png)
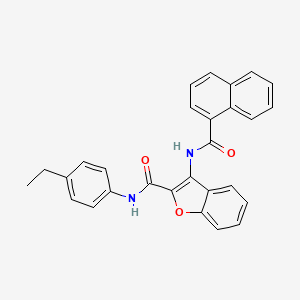
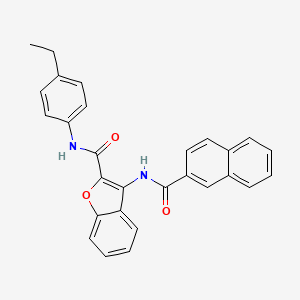
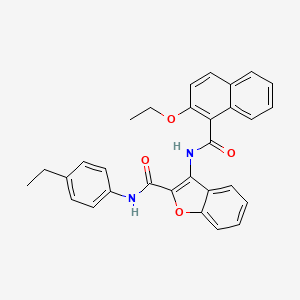
![N-(4-bromo-3-methylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide](/img/structure/B6490305.png)
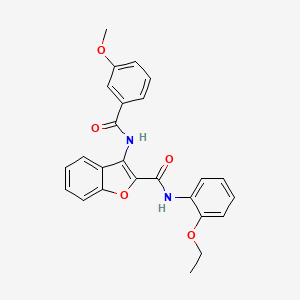
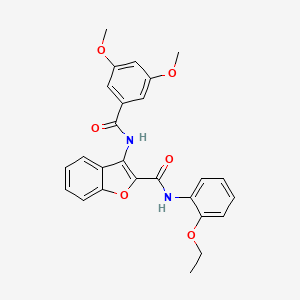
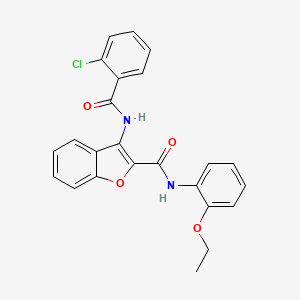
![N-{2-[(2-ethoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6490325.png)
![N-(2-ethoxyphenyl)-3-[2-(3-methylphenoxy)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B6490336.png)
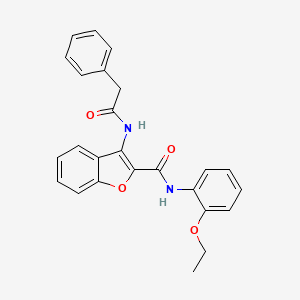
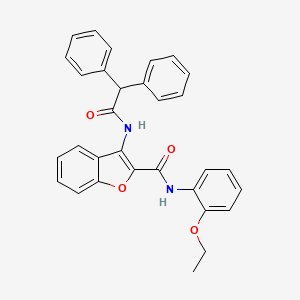
![3-(4-fluorobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B6490361.png)
